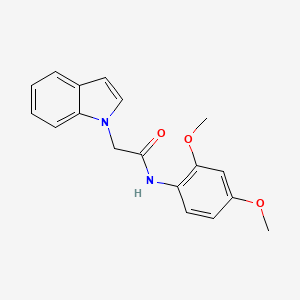

N-(2,4-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-indol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-22-14-7-8-15(17(11-14)23-2)19-18(21)12-20-10-9-13-5-3-4-6-16(13)20/h3-11H,12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKGNFZBODSYKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CN2C=CC3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Systematic Transformations of N 2,4 Dimethoxyphenyl 2 1h Indol 1 Yl Acetamide and Analogues

Retrosynthetic Analysis of the N-(2,4-Dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. The core structure of this compound can be disconnected through several key bond cleavages.

The most intuitive and common disconnection is at the amide C-N bond . This simplifies the molecule into two primary synthons: 2-(1H-indol-1-yl)acetic acid and 2,4-dimethoxyaniline (B45885). This is a standard disconnection for amides, leading to a reliable amide bond formation as the final key step.

A further disconnection on the 2-(1H-indol-1-yl)acetic acid intermediate at the indole (B1671886) N1-C bond reveals indole and a two-carbon electrophilic synthon, such as an α-haloacetic acid ester (e.g., ethyl bromoacetate). This N-alkylation is a fundamental transformation in indole chemistry.

This two-step retrosynthetic pathway is outlined below:

Retrosynthetic Pathway:

Target Molecule: this compound

Disconnect 1 (Amide C-N bond):

2-(1H-indol-1-yl)acetic acid

2,4-dimethoxyaniline

Disconnect 2 (Indole N-CH₂ bond):

Indole

Ethyl bromoacetate (B1195939) (as a practical synthetic equivalent)

This analysis suggests a straightforward forward synthesis commencing with the N-alkylation of indole, followed by hydrolysis of the resulting ester, and finally, amide coupling with 2,4-dimethoxyaniline.

Conventional and Expedited Synthetic Routes to Indole-Acetamide Frameworks

The synthesis of the indole-acetamide framework can be achieved through various established and modern chemical methods. These routes focus on the efficient construction of the core components and their subsequent linkage.

While the synthesis of the target molecule often starts with indole itself, understanding the construction of the indole nucleus is crucial for creating structurally diverse analogues. The indole scaffold is a key component in many natural products and pharmaceuticals. researchgate.net A variety of methods exist, from classic name reactions to modern transition-metal-catalyzed processes. researchgate.netsciencedaily.com Site-selective C-H functionalization of the indole core has also become a powerful tool for synthesis. nih.gov

Interactive Table: Key Synthetic Methods for the Indole Nucleus

| Method | Description | Starting Materials | Key Features |

|---|---|---|---|

| Fischer Indole Synthesis | Acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. | Arylhydrazines, Aldehydes/Ketones | One of the oldest and most versatile methods. sciencedaily.com |

| Reissert Indole Synthesis | Condensation of o-nitrotoluene with diethyl oxalate (B1200264) followed by reductive cyclization. | o-Nitrotoluenes, Diethyl oxalate | Good for synthesizing indoles with substituents on the benzene (B151609) ring. |

| Bischler-Möhlau Indole Synthesis | Reaction of an α-bromo-acetophenone with an excess of aniline (B41778). | α-Bromo-ketones, Anilines | Requires high temperatures; a modification of the Fischer synthesis. |

| Palladium-Catalyzed Cyclization | Intramolecular cyclization of 2-alkynylanilines. | 2-Alkynylanilines | Provides access to a wide range of substituted indoles under mild conditions. researchgate.net |

| C-H Functionalization | Direct functionalization of C-H bonds to form the indole ring, often via nitrene insertion. researchgate.net | Substituted anilines, Alkynes | High atom economy and step efficiency. researchgate.net |

The formation of the amide bond is the pivotal step in connecting the indole-acetic acid moiety with the 2,4-dimethoxyphenyl group. This is typically achieved by activating the carboxylic acid of 2-(1H-indol-1-yl)acetic acid, followed by nucleophilic attack from the amine (2,4-dimethoxyaniline). A wide array of coupling reagents and conditions have been developed to facilitate this transformation efficiently and under mild conditions. organic-chemistry.orgnih.gov

One common method involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI), which reacts with the carboxylic acid to form a highly reactive acylimidazole intermediate. nih.gov Another popular class of reagents is carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. Onium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) also provide high yields and fast reaction times. organic-chemistry.org

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with the amine. nih.gov

Interactive Table: Common Amide Coupling Reagents and Conditions

| Reagent/Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| EDCI/HOBt | DCM or DMF, Room Temp | Good yields, water-soluble byproducts. | HOBt can be explosive. |

| CDI | Acetonitrile or THF, Room Temp | Mild conditions, gaseous byproducts (CO₂, imidazole). nih.gov | Moisture sensitive. |

| HBTU/HATU | DMF, DIPEA or Et₃N, 0°C to Room Temp | Fast reactions, high yields, low racemization. organic-chemistry.org | Expensive, byproducts can be difficult to remove. |

| Acyl Chloride | Anhydrous solvent (DCM, THF), Pyridine or Et₃N, 0°C to Room Temp | Highly reactive intermediate, drives reaction to completion. nih.gov | Harsh conditions (SOCl₂), potential for side reactions. |

| Boronic Acid Catalysis | Toluene or Dioxane, Room Temp to 80°C, Molecular Sieves | Catalytic, mild conditions for a range of substrates. organic-chemistry.org | Catalyst may not be suitable for all functional groups. |

The 2,4-dimethoxyphenyl group is introduced via the nucleophilic amine, 2,4-dimethoxyaniline. This aniline derivative is commercially available but can also be synthesized from 1,3-dimethoxybenzene (B93181) through nitration followed by reduction. The electron-donating nature of the two methoxy (B1213986) groups increases the nucleophilicity of the amino group, facilitating its reaction with the activated indole-acetic acid derivative. The steric hindrance from the ortho-methoxy group is minimal and generally does not impede the coupling reaction. The synthesis of related N-aryl acetamides often proceeds smoothly under standard acylation conditions. rsc.org

One-pot multicomponent reactions (MCRs) offer a streamlined approach to complex molecules by combining multiple reaction steps without isolating intermediates, thereby enhancing efficiency and reducing waste. rsc.orgresearcher.life For the synthesis of this compound, a potential MCR could involve the reaction of indole, an α-haloacetyl halide (like bromoacetyl bromide), and 2,4-dimethoxyaniline in a single vessel.

A plausible sequence would be the initial N-alkylation of indole with the α-haloacetyl halide in the presence of a base, forming the 2-halo-1-(1H-indol-1-yl)ethan-1-one intermediate in situ. Subsequent addition of 2,4-dimethoxyaniline would then lead to a nucleophilic substitution reaction, displacing the halide to form the final amide product. Such cascade or domino reactions are increasingly utilized for the rapid construction of libraries of complex indole derivatives. researchgate.netmdpi.com

Derivatization Strategies for Structural Exploration and Optimization

The this compound scaffold provides multiple sites for chemical modification, which is essential for exploring structure-activity relationships (SAR) in drug discovery programs. nih.gov Derivatization can be targeted at three main regions of the molecule: the indole nucleus, the acetamide (B32628) linker, and the 2,4-dimethoxyphenyl ring.

Indole Nucleus Modification: The indole ring can be substituted at various positions. The C2 and C3 positions are electronically rich and susceptible to electrophilic substitution, while functionalization of the benzene portion (C4-C7) often requires more specialized methods like directed ortho-metalation or C-H activation. nih.gov Starting with pre-functionalized indoles is a common and effective strategy.

Acetamide Linker Modification: The methylene (B1212753) bridge of the acetamide linker can be alkylated to introduce stereocenters or other functional groups. The length of the linker can also be varied to probe the spatial relationship between the indole and phenyl moieties.

2,4-Dimethoxyphenyl Moiety Modification: The substitution pattern on the N-phenyl ring can be readily altered by using different aniline starting materials in the amide coupling step. rsc.org For instance, employing 3,4,5-trimethoxyaniline (B125895) or various halo- or alkyl-substituted anilines can significantly impact the molecule's electronic and lipophilic properties. nih.gov

Interactive Table: Potential Derivatization Sites and Examples

| Molecular Region | Site of Modification | Example Substituents | Synthetic Strategy |

|---|---|---|---|

| Indole Nucleus | C5-position | -F, -Cl, -Br, -NO₂, -CH₃ | Start with 5-substituted indole. |

| Indole Nucleus | C2-position | -CH₃, -Ph | Vilsmeier-Haack or Friedel-Crafts type reactions. |

| Acetamide Linker | α-carbon | -CH₃ | Alkylation of the enolate of the corresponding ester intermediate. |

| N-Phenyl Ring | C5-position | -OCH₃ | Use 2,4,5-trimethoxyaniline (B1590575) in coupling step. |

| N-Phenyl Ring | C3, C5-positions | -Cl, -Cl | Use 3,5-dichloro-2,4-dimethoxyaniline. |

These derivatization strategies allow for the systematic tuning of the molecule's properties to optimize its biological activity and pharmacokinetic profile.

Chemical Modifications on the Indole Nitrogen (N1)

The nitrogen atom of the indole ring is a key site for functionalization, and its substitution can significantly influence the properties of the molecule. The N-alkylation of the indole nucleus is a common strategy to introduce diverse substituents.

Various methods have been developed for the N-alkylation of indoles and their derivatives. semanticscholar.org Traditional approaches often involve the deprotonation of the indole N-H with a strong base to form an indolide anion, which then reacts with an alkylating agent. tandfonline.com More contemporary methods utilize catalytic systems to achieve N-alkylation under milder conditions. For instance, copper-catalyzed N-alkylation of indoles with N-tosylhydrazones has been reported as an efficient method for generating N-alkylated indoles. acs.org Iron-catalyzed N-alkylation of indolines followed by oxidation is another strategy to achieve N-alkylated indoles. nih.gov

The N-methylation of indoles can be achieved using environmentally friendly reagents like dimethyl carbonate (DMC) with a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO), which has been shown to yield exclusively N-methylated indole. nih.govst-andrews.ac.uk Another approach involves the use of phenyl trimethylammonium iodide as a solid methylating agent, which provides excellent monoselectivity for N-methylation of indoles. acs.orgresearchgate.netnih.gov

Table 1: Examples of N-Alkylation Reactions on Indole Analogues

| Indole Substrate | Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Indole | Dimethyl Carbonate | DABCO | - | 90 | Quantitative | tandfonline.com |

| Indole | Phenyl Trimethylammonium Iodide | KOH | Toluene | 120 | ≤91 | acs.org |

| 5-Bromoindole (B119039) | Dimethyl Carbonate | DABCO | - | 90 | Quantitative | tandfonline.com |

| Indole | Benzyl Bromide | NaH | THF | rt | - | beilstein-journals.org |

| Indoline (B122111) | Benzyl Alcohol | Tricarbonyl(cyclopentadienone) iron complex | TFE | 110 | 92 | nih.gov |

This table presents data for N-alkylation on the parent indole and related analogues, as specific data for this compound was not available.

Substituent Variations on the Indole Ring System

The indole ring is susceptible to electrophilic substitution, primarily at the C3 position, due to the electron-rich nature of the pyrrole (B145914) ring. researchgate.net However, with the C1 position occupied by the acetamide group, electrophilic substitution on the benzene ring of the indole nucleus becomes a viable pathway for introducing further diversity.

Halogenation is a common electrophilic substitution reaction. The bromination of indole derivatives can be achieved using various brominating agents. For example, 5-bromoindole derivatives have been synthesized as precursors for more complex molecules. beilstein-archives.org The synthesis of 2-(5-bromoindol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide has been reported, indicating that direct bromination of the indole ring at the 5-position is a feasible transformation for this class of compounds. chemazone.com Enzymatic halogenation of indoles has also been explored, offering a green alternative to chemical methods. nih.gov

Other electrophilic substitution reactions such as nitration can also be performed on the indole ring, typically occurring at the 5- or 6-position, depending on the reaction conditions and the existing substituents on the indole ring.

Table 2: Examples of Substitutions on the Indole Ring of Analogous Compounds

| Starting Material | Reagent | Product | Yield (%) | Reference |

| N-acetylindole | Benzene, Cu(OAc)₂ | 3-Phenyl-N-acetylindole | - | nih.gov |

| N-acetylindole | Benzene, AgOAc | 2-Phenyl-N-acetylindole | - | nih.gov |

| Indole | N-Bromosuccinimide | 3-Bromoindole | - | nih.gov |

| 5-Methoxyindole | N-Bromosuccinimide | 3-Bromo-5-methoxyindole | - | nih.gov |

This table provides examples of electrophilic substitution on N-acetylindole and other indole derivatives to illustrate the reactivity of the indole ring, as detailed synthetic data for this compound was not available.

Chemical Modifications of the 2,4-Dimethoxyphenyl Substituent

The 2,4-dimethoxyphenyl group offers several possibilities for chemical modification. The methoxy groups are susceptible to cleavage, which would yield the corresponding phenol (B47542) derivatives. This demethylation can typically be achieved using strong acids such as hydrobromic acid or Lewis acids like boron tribromide. The resulting hydroxyl groups can then be further functionalized, for example, through alkylation or acylation, to introduce a wide range of new substituents.

Furthermore, the aromatic ring of the 2,4-dimethoxyphenyl moiety is activated towards electrophilic aromatic substitution due to the presence of the two electron-donating methoxy groups. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can be performed to introduce substituents onto this ring. The position of substitution will be directed by the existing methoxy groups. For instance, nitration of N-(4-methoxy-2-nitrophenyl)acetamide has been reported. nih.gov

The synthesis of various N-aryl acetamide derivatives has been extensively studied, providing a basis for the potential modifications on the 2,4-dimethoxyphenyl ring. uic.edunih.gov For example, the synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide has been documented, which could be a key intermediate for further functionalization. chemicalbook.com

Table 3: Synthesis of N-Substituted Phenyl Acetamide Analogues

| Aniline Derivative | Acylating Agent | Product | Yield (%) | Reference |

| p-Acetamidophenol | Trimethyl Phosphate | N-(4-Methoxyphenyl)acetamide | 60 | |

| p-Acetamidophenol | Dimethyl Sulfite | N-(4-Methoxyphenyl)acetamide | - | |

| 4-Methoxy-2-nitroaniline | Acetic Anhydride | N-(4-Methoxy-2-nitrophenyl)acetamide | - | nih.gov |

| Indole-3-acetic acid | Various substituted anilines | Indole-3-acetamides | - | acs.orgnih.gov |

This table illustrates the synthesis of various N-aryl acetamides, providing a reference for potential modifications on the N-(2,4-dimethoxyphenyl) group.

Alterations within the Acetamide Spacer

The acetamide linker connecting the indole and the dimethoxyphenyl moieties can also be modified. One common alteration is homologation, which involves increasing the length of the carbon chain. For instance, the synthesis of N-(2,4-dimethoxyphenyl)-3-(1H-indol-1-yl)propanamide would introduce an additional methylene unit. This can be achieved by starting with 3-(1H-indol-1-yl)propanoic acid and coupling it with 2,4-dimethoxyaniline.

The amide bond itself can be a target for chemical transformation. While amides are generally stable, they can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (1H-indol-1-ylacetic acid) and amine (2,4-dimethoxyaniline). The synthesis of various indole-3-acetamide (B105759) derivatives has been reported, showcasing the versatility of amide bond formation in this class of compounds. tandfonline.com

Furthermore, the hydrogen atom on the amide nitrogen can be substituted. For instance, N-alkylation of the amide can be performed, although this is generally more challenging than the N-alkylation of the indole ring.

Table 4: Synthesis of Indole-Acetamide and Propanamide Analogues

| Indole Acid | Amine | Coupling Agent | Product | Reference |

| Indole-3-acetic acid | Tryptamine | DCC | N-(2-(1H-indol-3-yl)ethyl)-2-(1H-indol-3-yl)acetamide | mdpi.com |

| Naproxen | Tryptamine | DCC | N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | mdpi.com |

| Ibuprofen | Tryptamine | DCC | N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide | researchgate.net |

| Indole-3-acetic acid | Various anilines | CDI | Indole-3-acetamides | acs.orgnih.gov |

This table provides examples of the synthesis of related amide and propanamide structures, illustrating methods for altering the spacer and amide group.

Advanced Chemical Reactivity and Transformation Analysis

Beyond the systematic modification of its constituent parts, this compound can undergo more complex chemical transformations such as oxidation and reduction, leading to products with significantly altered structures and properties.

Oxidation Pathways of this compound

The indole nucleus is susceptible to oxidation, and the course of the reaction is highly dependent on the oxidant and the reaction conditions. Cytochrome P450 enzymes are known to oxidize indole to a variety of products, including indoxyl (3-hydroxyindole), oxindole, and isatin. beilstein-archives.orgchemicalbook.comnih.gov This enzymatic oxidation is a key metabolic pathway for indole-containing compounds in biological systems. Further oxidation and dimerization of indoxyl can lead to the formation of indigo (B80030) and indirubin (B1684374) pigments. chemicalbook.com

Chemical oxidation of the indole ring can also be achieved using various reagents. For example, oxidation of N-acetylindoles can lead to arylation at the C2 or C3 positions depending on the oxidant used. nih.gov The oxidation of the indole ring can also lead to the formation of spirooxindole alkaloids, a reaction that can be catalyzed by cytochrome P450 enzymes. researchgate.net

The 2,4-dimethoxyphenyl ring, being electron-rich, is also prone to oxidation, which can lead to dearomatization or the formation of quinone-like structures under strong oxidizing conditions.

Table 5: Products of Indole Oxidation

| Indole Derivative | Oxidizing Agent/System | Major Products | Reference |

| Indole | Cytochrome P450 2A6 | Oxindole, Indoxyl, Indigo, Indirubin | chemicalbook.comnih.gov |

| Indole | Cytochrome P450 2E1 | Oxindole | chemicalbook.comnih.gov |

| Indole | Cytochrome P450 2C19 | Oxindole | chemicalbook.comnih.gov |

| N-acetylindole | Pd(OAc)₂/Cu(OAc)₂ | 3-Aryl-N-acetylindole | nih.gov |

| N-acetylindole | Pd(OAc)₂/AgOAc | 2-Aryl-N-acetylindole | nih.gov |

This table summarizes the oxidation products of the parent indole and N-acetylindole, as specific oxidation studies on this compound were not found.

Reduction Reactions and Product Characterization

Reduction of this compound can target either the amide functionality or the aromatic rings. The amide group is generally resistant to catalytic hydrogenation but can be reduced by powerful hydride reagents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reduction of an amide with LiAlH₄ typically yields the corresponding amine. In this case, the product would be N-(2,4-dimethoxyphenyl)-2-(1H-indol-1-yl)ethanamine. nih.govchemicalbook.com

Catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C) or platinum oxide, under high pressure and temperature, can lead to the reduction of the indole ring to an indoline (2,3-dihydroindole) or even a fully saturated octahydroindole. The 2,4-dimethoxyphenyl ring can also be reduced under forcing hydrogenation conditions to a dimethoxycyclohexyl ring. The selectivity of the reduction would depend on the catalyst, solvent, temperature, and pressure.

The reduction of indole-3-aldehyde and indole-3-carboxylic acid derivatives with lithium aluminum hydride has been shown to yield 3-methylindole (B30407) (skatole). nih.gov This suggests that the nature of the substituent on the indole ring can influence the outcome of the reduction.

Table 6: Potential Reduction Products of this compound

| Reagent | Potential Product | Comments | Reference |

| LiAlH₄ | N-(2,4-dimethoxyphenyl)-2-(1H-indol-1-yl)ethanamine | Reduction of the amide to an amine. | masterorganicchemistry.comchemicalbook.com |

| H₂/Pd-C (mild conditions) | N-(2,4-dimethoxyphenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide | Selective reduction of the indole double bond. | mdpi.com |

| H₂/Rh-C (forcing conditions) | N-(2,4-dimethoxycyclohexyl)-2-(octahydro-1H-indol-1-yl)acetamide | Complete reduction of both aromatic rings. | - |

This table outlines the potential products from the reduction of the title compound based on the known reactivity of its functional groups, as direct experimental data was not available.

Nucleophilic and Electrophilic Substitution Reactions on Aromatic Moieties

The structure of this compound features two distinct aromatic systems: the indole ring and the 2,4-dimethoxyphenyl ring. The reactivity of each of these moieties towards substitution reactions is governed by the electronic properties of the rings and their substituents. This section details the expected nucleophilic and electrophilic substitution patterns on these aromatic components, drawing from established principles of indole and substituted benzene chemistry.

Electrophilic Substitution on the Indole Moiety

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. researchgate.net The delocalization of the nitrogen lone pair electrons into the ring system increases the electron density, particularly at the C3 position. researchgate.net However, in the parent compound, this compound, the nitrogen atom (N1) is already substituted, which influences the regioselectivity of further reactions.

Generally, for N-alkylated indoles, electrophilic attack still overwhelmingly favors the C3 position. If the C3 position is blocked, substitution may occur at the C2 position. researchgate.net The benzene portion of the indole ring is less reactive than the pyrrole ring. Substitution on the carbocyclic ring typically requires more forceful conditions and generally occurs at the C5 and C7 positions.

Common electrophilic substitution reactions applicable to the indole nucleus include:

Nitration: Introduction of a nitro group (-NO2), typically using nitric acid in a solvent like acetic acid.

Halogenation: Introduction of halogen atoms (Cl, Br, I), often using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, although these reactions can be complex with indoles due to the potential for polymerization under strong Lewis acid conditions. researchgate.net Milder conditions are often preferred.

Mannich Reaction: Aminomethylation, typically at the C3 position.

The table below summarizes typical electrophilic substitution reactions on indole derivatives, illustrating the expected regioselectivity.

| Reaction Type | Reagent/Conditions | Expected Major Product Position |

| Nitration | HNO₃/CH₃COOH | C3-nitroindole derivative |

| Bromination | N-Bromosuccinimide (NBS) | C3-bromoindole derivative |

| Chlorination | N-Chlorosuccinimide (NCS) | C3-chloroindole derivative |

| Acylation | Acetic anhydride/SnCl₄ | C3-acetylindole derivative |

Electrophilic Substitution on the 2,4-Dimethoxyphenyl Moiety

The 2,4-dimethoxyphenyl group is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy (-OCH₃) groups. These groups are strongly activating and are ortho, para-directing.

To predict the site of substitution, the directing effects of both methoxy groups must be considered:

The C1 position is occupied by the acetamide linker.

The methoxy group at C2 directs electrophiles to the C1 (occupied), C3, and C5 positions.

The methoxy group at C4 directs electrophiles to the C3 and C5 positions.

Both groups strongly reinforce substitution at the C5 position, which is para to the C2-methoxy group and ortho to the C4-methoxy group. The C3 position is also activated, being ortho to both methoxy groups, but may be slightly more sterically hindered. Therefore, electrophilic attack is most likely to occur at the C5 position, followed by the C3 position.

The high reactivity of this ring means that mild conditions are often sufficient for substitution reactions, which can help to avoid potential side reactions on the indole moiety.

| Reactant Moiety | Activating Groups | Directing Effect | Predicted Substitution Site |

| 2,4-Dimethoxyphenyl | -OCH₃ at C2 | ortho, para (to C3, C5) | C5 (major), C3 (minor) |

| -OCH₃ at C4 | ortho (to C3, C5) |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic rings like indole and dimethoxybenzene. Such reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) to activate the ring towards nucleophilic attack, and a good leaving group (like a halide).

In the context of this compound, neither the indole nor the dimethoxyphenyl ring is suitably activated for standard SNAr reactions.

However, some specific nucleophilic substitutions on the indole ring have been reported for activated substrates. For instance, studies on 1-hydroxyindole (B3061041) and 1-methoxy-6-nitroindole derivatives have shown that nucleophilic substitution can occur at the N1 or C2 positions. clockss.orgnii.ac.jp For example, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to react with various nucleophiles regioselectively at the C2 position, displacing the methoxy group from the N1 position in a proposed mechanism. nii.ac.jp This suggests that with appropriate activation, the indole nucleus in analogues of the title compound could potentially undergo such transformations.

Spectroscopic and Crystallographic Characterization of N 2,4 Dimethoxyphenyl 2 1h Indol 1 Yl Acetamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, spin multiplicities, and coupling constants, a complete structural assignment of N-(2,4-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide can be achieved.

Proton NMR (¹H NMR) Analysis and Spin Systems

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indole (B1671886) ring, the 2,4-dimethoxyphenyl moiety, and the acetamide (B32628) linker.

Indole Moiety: The protons of the indole ring system typically appear in the aromatic region of the spectrum. The H2 and H3 protons on the pyrrole (B145914) ring are characteristically observed as doublets or triplets, while the protons on the fused benzene (B151609) ring (H4, H5, H6, H7) also produce signals in the aromatic region.

Acetamide Linker: The methylene (B1212753) protons (-CH₂-) of the acetamide group are expected to appear as a singlet, integrating to two protons. The amide proton (-NH-) signal is typically a broad singlet, and its chemical shift can be concentration and solvent dependent.

2,4-Dimethoxyphenyl Moiety: This group presents a characteristic spin system. The proton ortho to the acetamide group and meta to a methoxy (B1213986) group would likely appear as a doublet. The proton ortho to a methoxy group and meta to the acetamide would be a doublet of doublets, and the remaining proton would be a doublet. The two methoxy groups (-OCH₃) will each produce a sharp singlet, integrating to three protons each, in the upfield region of the spectrum.

In a study of the analogue N-(2,4-dimethoxyphenyl)-2-(piperidin-1-yl)acetamide, the protons of the dimethoxyphenyl ring were observed at 8.28–8.17 ppm and 6.47 ppm, while the two methoxy groups produced singlets at 3.86 ppm and 3.79 ppm. semanticscholar.orgnih.gov The amide proton (-NH-) was identified as a singlet at 9.66 ppm. semanticscholar.orgnih.gov

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Analogous Data (δ, ppm) semanticscholar.orgnih.gov |

| Indole Protons | 6.5 - 8.0 | m | - |

| Methylene (-CH₂-) | ~4.5 - 5.0 | s | 3.07 (s) |

| Amide (-NH-) | ~8.0 - 9.5 | s (broad) | 9.66 (s) |

| Dimethoxyphenyl Protons | 6.4 - 8.3 | m | 6.47 (m), 8.28–8.17 (m) |

| Methoxy (-OCH₃) | ~3.8 | s | 3.86 (s), 3.79 (s) |

s = singlet, m = multiplet

Carbon-13 NMR (¹³C NMR) Spectroscopy for Carbon Framework Assignment

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a total of 18 distinct signals are expected, corresponding to the 18 carbon atoms in the structure.

Indole Carbons: The eight carbon atoms of the indole ring will resonate in the aromatic region, typically between 100 and 140 ppm.

Acetamide Carbons: The carbonyl carbon (C=O) of the amide group is particularly characteristic, appearing significantly downfield, often in the range of 165-175 ppm. iucr.org The methylene carbon (-CH₂-) signal is expected in the 40-50 ppm range.

Dimethoxyphenyl Carbons: The six carbons of the aromatic ring will appear in the aromatic region. The carbons bearing the methoxy groups (C-O) will be shifted further downfield compared to the other ring carbons. The two methoxy carbons (-OCH₃) will produce signals around 55-60 ppm. iucr.org

For a related compound, N-(3-methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide, the amide carbonyl carbon was observed at 170.7 ppm, and the methoxy carbon appeared at 55.4 ppm. iucr.org

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Analogous Data (δ, ppm) iucr.org |

| Carbonyl (C=O) | 165 - 175 | 170.7 |

| Indole Carbons | 100 - 140 | 110.4 - 137.1 |

| Dimethoxyphenyl Carbons | 100 - 160 | - |

| Methylene (-CH₂-) | 40 - 50 | 48.2 |

| Methoxy (-OCH₃) | 55 - 60 | 55.4 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. The molecular formula for this compound is C₁₈H₁₈N₂O₃, giving it a molecular weight of 310.35 g/mol .

In an MS experiment, the molecule is expected to show a molecular ion peak ([M]⁺) or a pseudomolecular ion peak, such as [M+H]⁺ in positive ionization mode. uab.edu The fragmentation of the parent ion provides valuable structural information. Key fragmentation pathways for this molecule would likely involve:

Amide Bond Cleavage: Scission of the C-N bond of the amide is a common fragmentation pathway, which could lead to fragments corresponding to the indol-1-ylacetyl cation and the 2,4-dimethoxyaniline (B45885) radical, or vice versa.

Loss of Methoxy Groups: The loss of a methyl radical (•CH₃) followed by carbon monoxide (CO) from the methoxy groups is a possible fragmentation route for the dimethoxyphenyl portion of the molecule.

Indole Ring Fragmentation: The indole moiety itself can undergo characteristic fragmentation, although this often requires higher energy.

Analysis of similar indole-containing acetamide structures has shown characteristic fragmentation patterns that help in identifying the core molecular structure. researchgate.net

| Ion | Proposed Structure | Expected m/z |

| [M+H]⁺ | [C₁₈H₁₉N₂O₃]⁺ | 311 |

| Fragment 1 | [Indol-1-yl-CH₂CO]⁺ | 158 |

| Fragment 2 | [H₂N-C₆H₃(OCH₃)₂]⁺ | 154 |

| Fragment 3 | [Indol-1-yl-CH₂]⁺ | 130 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations like stretching and bending. vscht.cz

The key functional groups in this compound and their expected characteristic absorption bands are:

N-H Stretch: The amide N-H stretching vibration is expected to appear as a moderate to strong band in the region of 3300-3500 cm⁻¹. pressbooks.pub

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methoxy groups are found just below 3000 cm⁻¹. vscht.cz

C=O Stretch (Amide I band): The carbonyl group of the secondary amide will produce a very strong and sharp absorption band, known as the Amide I band, in the range of 1630-1690 cm⁻¹. masterorganicchemistry.com This is often the most intense peak in the spectrum. miamioh.edu

N-H Bend (Amide II band): The N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band, which is found between 1510-1570 cm⁻¹.

C-O Stretch (Ether): The aryl-alkyl ether linkages of the methoxy groups will show strong C-O stretching bands, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will appear as multiple bands of variable intensity in the 1400-1600 cm⁻¹ region. vscht.cz

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Amide C=O | Stretch (Amide I) | 1630 - 1690 |

| Amide N-H | Bend (Amide II) | 1510 - 1570 |

| Ether C-O | Asymmetric Stretch | 1200 - 1275 |

| Aromatic C=C | Stretch | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The chromophores in this compound are the indole ring, the dimethoxyphenyl ring, and the amide carbonyl group.

The spectrum is expected to show absorptions corresponding to π → π* transitions associated with the aromatic rings and the C=O group, as well as n → π* transitions for the carbonyl and methoxy oxygen atoms. niscpr.res.in The indole and dimethoxyphenyl systems are the primary contributors to the UV absorption profile. Studies on analogous N-aryl acetamides show experimental absorption maxima typically located between 260 and 330 nm. semanticscholar.org The solvent polarity can influence the position of the absorption maxima (λmax), with polar solvents often causing a shift in the wavelength of absorption.

| Electronic Transition | Chromophore | Expected λmax (nm) |

| π → π | Indole Ring | ~260 - 290 |

| π → π | Dimethoxyphenyl Ring | ~270 - 300 |

| n → π* | Carbonyl (C=O) | > 300 (weak) |

X-ray Crystallography for Three-Dimensional Structural Confirmation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and torsion angles. mdpi.com While a specific crystal structure for the title compound is not publicly available, analysis of related acetamide structures allows for predictions of its key structural features. semanticscholar.orgiucr.orgresearchgate.net

Molecular Conformation: The technique would confirm the relative orientations of the indole and dimethoxyphenyl rings. These rings are generally planar but are often twisted relative to each other and the plane of the central acetamide linker. iucr.orgmdpi.com For instance, in N-(4-Methoxy-2-nitrophenyl)acetamide, the acetamido group was found to be twisted out of the plane of the phenyl ring. researchgate.netnih.gov

Bond Parameters: Precise measurements of all bond lengths and angles would be obtained, confirming the expected geometries of the sp² and sp³ hybridized atoms.

Intermolecular Interactions: A key aspect revealed by crystallography is the packing of molecules in the crystal lattice, which is governed by intermolecular forces. For this compound, strong intermolecular N-H···O=C hydrogen bonds between the amide groups of adjacent molecules are highly probable, potentially forming chains or dimeric structures. nih.gov Additionally, C-H···O interactions and π-π stacking between the aromatic indole and/or dimethoxyphenyl rings could play a significant role in stabilizing the crystal structure. iucr.org

| Structural Feature | Expected Observation |

| Molecular Geometry | Confirmation of bond lengths and angles; planarity of aromatic rings. |

| Torsion Angles | Determination of the rotational orientation of the indole and dimethoxyphenyl groups relative to the acetamide linker. |

| Hydrogen Bonding | Presence of intermolecular N-H···O=C hydrogen bonds between amide groups. |

| Other Interactions | Potential for C-H···O interactions and π-π stacking between aromatic rings. |

Elemental Composition Analysisrsc.orgtaylorandfrancis.comresearchgate.net

Elemental analysis is a fundamental technique used to verify the empirical and molecular formula of newly synthesized compounds. By comparing the experimentally determined percentages of constituent elements (typically carbon, hydrogen, and nitrogen) with the theoretically calculated values, researchers can confirm the purity and identity of a compound. This analysis is a crucial step in the characterization of novel molecules, including this compound and its analogues.

In the characterization of various indole derivatives, elemental analysis serves as a definitive confirmation of their chemical structure following synthesis nih.gov. For a series of N-substituted acetamide derivatives, the structures were consistently validated through methods including IR, NMR, mass spectrometry, and elemental analysis, ensuring the successful synthesis of the target molecules nih.gov.

For instance, studies on [1-(phenylsulfonyl)-1H-indol-2-yl]methanamine derivatives, which are structural analogues, involved detailed crystallographic and spectroscopic analysis taylorandfrancis.comresearchgate.net. The elemental composition is derived from the determined molecular formula. For N-(3-methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide, the molecular formula was established as C₂₄H₂₂N₂O₄S taylorandfrancis.com. Similarly, the formula for N-(2,5-dimethoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide was identified as C₂₉H₂₆N₂O₆S₂. These formulas allow for the precise calculation of the expected elemental percentages.

The following table summarizes the calculated elemental compositions for these and other related indole acetamide analogues. The close correlation between calculated and found values, where available, provides strong evidence for the assigned structures.

| Compound Name | Molecular Formula | Element | Calculated (%) |

|---|---|---|---|

| N-(3-methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide taylorandfrancis.com | C₂₄H₂₂N₂O₄S | C | 66.34 |

| H | 5.10 | ||

| N | 6.45 | ||

| N-(2,5-dimethoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide | C₂₉H₂₆N₂O₆S₂ | C | 61.47 |

| H | 4.62 | ||

| N | 4.94 |

Computational and Theoretical Chemistry Investigations of N 2,4 Dimethoxyphenyl 2 1h Indol 1 Yl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

No published data were found for the quantum chemical calculations of N-(2,4-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide.

Information not available.

Information not available.

Information not available.

Information not available.

Mechanistic Elucidation of N 2,4 Dimethoxyphenyl 2 1h Indol 1 Yl Acetamide S Biological Activities at the Molecular and Cellular Level

Cellular Pathway Modulation and Functional Consequences

Interference with Cellular Processes (e.g., Tubulin Polymerization)

The indole (B1671886) nucleus is a "privileged" scaffold in medicinal chemistry, recognized for its role in a wide array of antitubulin agents that disrupt microtubule dynamics, a critical process for cell division. nih.govsemanticscholar.org Compounds containing the indole core can interfere with the dynamic equilibrium of microtubule polymerization and depolymerization, making them a significant target for cancer therapy. nih.gov

While direct studies on N-(2,4-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide are not extensively documented, research on structurally similar compounds provides strong evidence for its probable mechanism of action. Specifically, analogues that combine an indole ring with a substituted phenylacetamide moiety have demonstrated potent tubulin polymerization inhibitory activity. rsc.org These compounds are thought to bind to the colchicine (B1669291) site on β-tubulin, preventing the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase, which ultimately induces apoptosis. rsc.orgmdpi.com

For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides, which are close analogues of the subject compound, have been synthesized and evaluated. One of the most potent compounds in this series, compound 7d , exhibited significant antiproliferative activity against various cancer cell lines by effectively inhibiting tubulin polymerization. rsc.org This suggests that the N-(dimethoxyphenyl)-acetamide portion of the molecule, similar to the trimethoxyphenyl group in known inhibitors like Combretastatin A-4, serves as a crucial pharmacophore for binding to tubulin. nih.gov

| Compound | Target Cancer Cell Line | IC₅₀ (μM) for Proliferation | IC₅₀ (μM) for Tubulin Polymerization | Reference |

|---|---|---|---|---|

| Compound 7d (Analogue) | HeLa | 0.52 | Data indicates potent inhibition consistent with colchicine. | rsc.org |

| MCF-7 | 0.34 | |||

| HT-29 | 0.86 |

Modulation of Nitric Oxide Synthase (nNOS/eNOS) Expression and Nitric Oxide Synthesis

Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, including neurotransmission and vasodilation. It is synthesized by nitric oxide synthase (NOS) enzymes, primarily neuronal NOS (nNOS) and endothelial NOS (eNOS). mdpi.com The modulation of NOS activity is a key therapeutic strategy for various disorders.

The N-(2,4-dimethoxyphenyl)acetamide scaffold is implicated in the modulation of nitric oxide synthesis. A structurally related precursor, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide (IQP), was found to stimulate endogenous nitric oxide synthesis. mdpi.com Mechanistic studies using immunohistochemistry revealed that this compound significantly increased the density and intensity of nNOS-positive cells in the myenteric plexus and smooth muscle cells. mdpi.com This indicates that the compound is involved in regulating intestinal neurons that express nNOS, thereby affecting nNOS/NO function. mdpi.com Although the indole moiety is absent in IQP, these findings suggest that the dimethoxyphenyl-acetamide portion of this compound may play a significant role in modulating nNOS expression and subsequent NO synthesis.

Antioxidant Mechanisms of Action

Compounds possessing indole and acetamide (B32628) moieties have demonstrated significant potential as antioxidants through direct radical scavenging. acs.orgnih.gov The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), which measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. nih.gov

A study on a series of indole-3-acetamides revealed potent scavenging of both DPPH and ABTS radicals. acs.orgnih.gov The efficiency of scavenging is often dependent on the specific substitutions on the aromatic rings. For example, ethenyl indoles with electron-donating substituents show enhanced antioxidant properties, comparable to vitamin E, which is attributed to their ability to stabilize the resulting radical through resonance. rsc.org The mechanism is believed to involve a hydrogen and/or electron and proton transfer to quench the free radical. rsc.org

| Compound (Analogue) | DPPH Scavenging IC₅₀ (μM) | ABTS Scavenging IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 15 | 0.81 ± 0.25 | 0.35 ± 0.1 | nih.gov |

| Compound 8 | - | Potent inhibitor at 10⁻⁴ M | nih.gov |

Beyond direct scavenging, bioactive compounds can exert antioxidant effects indirectly by activating endogenous defense mechanisms. A primary pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. mdpi.comresearchgate.net When activated by oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of a suite of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1). mdpi.com

While direct evidence for Nrf2 activation by this compound is pending, related indole derivatives have been shown to activate this pathway. For example, certain indole-2-carboxamide derivatives were found to be activators of HO-1, suggesting an interaction with the Nrf2 pathway. nih.gov This indirect mechanism provides a sustained protective effect against oxidative cellular damage. The activation of Nrf2 is often linked to the electrophilic nature of the compound, which can react with sulfhydryl groups on Keap1, the repressor of Nrf2, leading to Nrf2 release and activation. mdpi.com

Structure-Activity Relationships (SAR) in Relation to Mechanistic Pathways

The biological activity of indole-based compounds is highly dependent on their structural features. Structure-activity relationship (SAR) studies on related molecules have provided valuable insights into how modifications to the indole ring can influence target selectivity and affinity. nih.gov

In the context of tubulin inhibition, the indole skeleton acts as a crucial scaffold. mdpi.comnih.gov SAR studies on various indole derivatives have shown that the position of substitution on the indole ring is critical. For example, in some series, derivatives with substitutions at the 5- or 6-position of the indole nucleus exhibit more potent inhibition of tubulin polymerization and cancer cell growth compared to those with substitutions at other positions. nih.gov

Furthermore, the nature of the substituent on the indole nitrogen can also modulate activity. In cannabinoids derived from indole, the length of an alkyl chain at this position significantly affects receptor affinity and potency, with chains of 4 to 6 carbons often producing optimal activity. researchgate.net While the target is different, this highlights the sensitivity of indole-based scaffolds to modifications at this position. The replacement of the indole core with a pyrrole (B145914) ring, for instance, consistently leads to less potent compounds, underscoring the importance of the bicyclic indole structure for potent biological activity. researchgate.net These findings suggest that modifications to the indole ring of this compound could fine-tune its selectivity and affinity for its biological targets.

Influence of the Dimethoxyphenyl Moiety on Specific Biological Mechanisms

The dimethoxyphenyl moiety is a critical pharmacophore in a variety of biologically active molecules, contributing significantly to their mechanism of action, target interaction, and pharmacokinetic properties. In the context of this compound, this group is pivotal in defining its biological profile, particularly in anticancer applications where related structures have been extensively studied.

One of the primary mechanisms influenced by the methoxy-substituted phenyl ring is the inhibition of tubulin polymerization. nih.govmdpi.com Molecules containing a trimethoxyphenyl group, structurally similar to the 2,4-dimethoxyphenyl moiety, are known to bind to the colchicine site on β-tubulin. nih.govnih.gov This interaction disrupts the dynamics of microtubule assembly and disassembly, a process essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov The methoxy (B1213986) groups on the phenyl ring are crucial for this binding. For instance, docking studies of related compounds have shown that the oxygen atoms of the methoxy groups can form hydrogen bonds with amino acid residues, such as the thiol group of Cys241 in the colchicine binding site, thereby stabilizing the ligand-protein complex. nih.gov

In different molecular scaffolds, the dimethoxyphenyl group has also been associated with the inhibition of various kinases. researchgate.net While not the primary mechanism for all indole acetamides, the potential for dual-targeting of tubulin and specific kinases is an area of interest in the development of novel anticancer agents. The electronic properties of the dimethoxyphenyl ring can facilitate interactions within the ATP-binding pocket of kinases.

Table 1: Influence of Phenyl Ring Substitution on Biological Activity in Related Indole Compounds

Role of the Acetamide Linker in Molecular Recognition and Biological Efficacy

In many classes of enzyme inhibitors and receptor ligands, the acetamide group is a key hydrogen-bonding motif. The amide carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These interactions are crucial for anchoring the molecule within the binding site of a target protein. For instance, in the context of tubulin inhibitors, the linker orients the two aromatic rings (indole and dimethoxyphenyl) in a conformation that mimics known ligands of the colchicine site. nih.gov The specific geometry imposed by the acetamide linker is critical for achieving high-affinity binding.

Structure-activity relationship studies on various acetamide derivatives have demonstrated the importance of this linker. In a series of indole-3-acetamides developed as antihyperglycemic agents, the acetamide bridge was essential for interaction with the active site of the α-amylase enzyme. nih.govacs.org Similarly, in novel anticancer agents based on an indole-glyoxamide (a related keto-acetamide) scaffold, the linker was crucial for cytotoxic activity and tubulin interaction. The presence of the N-(pyridin-4-yl) moiety was found to be crucial for the activity of certain potent tubulin inhibitors.

Furthermore, the chemical stability and rotational flexibility of the acetamide bond are important attributes. It is generally resistant to metabolic degradation, contributing to the bioavailability of the drug. Its rotational properties allow the molecule to adopt a low-energy conformation that is favorable for binding to its biological target. Modifications to this linker, such as replacing it with a more rigid or flexible group (e.g., urea (B33335), sulfonamide, or an alkene bridge), often lead to significant changes in biological activity, highlighting its role in defining the optimal spatial arrangement of the key pharmacophoric elements. nih.gov In some studies, acetamide derivatives showed improved potency over their urea counterparts. nih.gov

Table 2: Role of Linker and Terminal Group in Biological Activity

Preclinical Research Applications and in Vitro/in Vivo Model Systems for Mechanistic Studies

In Vitro Cell-Based Assays for Mechanistic Elucidation

In vitro assays are crucial for the initial screening and detailed mechanistic investigation of new chemical entities. For indole (B1671886) acetamide (B32628) derivatives, these assays provide insights into their effects on cancer cells, enzymatic targets, oxidative stress, inflammation, and microbial pathogens.

The indole nucleus is a recognized pharmacophore in the development of anticancer agents, with numerous derivatives exhibiting potent cytotoxic activity. mdpi.com The antiproliferative potential of compounds like N-(2,4-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide is typically evaluated against a panel of human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), HT-29 (colon cancer), and HepG2 (liver cancer). mdpi.comscispace.com

The primary method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. nih.gov Results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

To understand the mechanism of cell death, further assays are employed. Flow cytometry with Annexin V-FITC and propidium (B1200493) iodide (PI) staining can distinguish between early apoptosis, late apoptosis, and necrosis. mdpi.com For instance, studies on other novel indole derivatives have demonstrated an induction of apoptosis in HepG2 cells, characterized by an increase in caspase-3 and caspase-8 activity, suggesting the involvement of the extrinsic apoptosis pathway. mdpi.com

Cell cycle analysis, also performed using flow cytometry after PI staining, reveals whether the compound arrests cell proliferation at a specific phase (e.g., G0/G1, S, or G2/M). mdpi.com

Table 1: Representative Antiproliferative Activity of Structurally Related Indole-Oxoacetamide Derivatives against Various Cancer Cell Lines This table presents data for illustrative purposes from compounds structurally related to this compound to show typical results from antiproliferative assays.

Enzyme inhibition assays are fundamental to understanding a compound's specific molecular targets.

PfATP4: The Plasmodium falciparum Na+-ATPase (PfATP4) is a crucial ion pump for maintaining low sodium concentrations within the malaria parasite. nih.govnih.gov Inhibition of PfATP4 leads to a disruption of ion homeostasis and parasite death. The N-acetamide indole chemical scaffold has been identified as a potent inhibitor of PfATP4. nih.govmalariaworld.org Mechanistic studies confirm this target by selecting for resistant parasites and identifying mutations in the PfATP4 gene. nih.govmalariaworld.org Further validation comes from assays showing that these compounds inhibit Na+-dependent ATPase activity in parasite membrane preparations. nih.govnih.gov

COX-II: Cyclooxygenase-II (COX-II) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Inhibition of COX-II is a common strategy for anti-inflammatory drugs.

α-amylase: This enzyme plays a role in carbohydrate digestion, and its inhibition is a therapeutic target for managing type 2 diabetes.

Target engagement is quantified by determining the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by half.

Many indole and acetamide derivatives have been investigated for their antioxidant properties. nih.gov The antioxidant capacity is commonly evaluated using radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. e3s-conferences.orgnih.gov These methods measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals, which is observed as a change in color and measured spectrophotometrically. e3s-conferences.orgnih.gov The efficacy is typically reported as an IC50 value, with a lower value indicating higher antioxidant activity. researchgate.net

Table 2: Representative Radical Scavenging Activity of Structurally Related Acetamide Derivatives This table provides illustrative IC50 values from studies on related acetamide compounds to demonstrate typical antioxidant capacities observed in DPPH and ABTS assays.

The anti-inflammatory potential of this compound can be assessed using cellular models of inflammation. A standard model involves stimulating macrophage-like cells, such as RAW 264.7, with lipopolysaccharide (LPS) to induce an inflammatory response. japsonline.com The production of key inflammatory mediators is then measured in the presence and absence of the test compound.

Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. NO levels in the cell culture supernatant are typically quantified by measuring its stable metabolite, nitrite, using the Griess reagent. japsonline.com

Tumor Necrosis Factor-alpha (TNF-α): This pro-inflammatory cytokine plays a central role in systemic inflammation. Its concentration in the culture medium is measured using an enzyme-linked immunosorbent assay (ELISA). nih.gov

A reduction in the levels of NO and TNF-α indicates potential anti-inflammatory activity. nih.govnih.gov

The acetamide moiety is present in many compounds with known antimicrobial properties. nih.gov The antimicrobial activity of novel compounds is initially screened using methods like the agar (B569324) well diffusion assay to determine the zone of inhibition against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger). nih.govchemrevlett.com

Quantitative data is obtained by determining the Minimum Inhibitory Concentration (MIC) using broth microdilution methods. nih.govnanobioletters.com The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism. nih.gov Further studies may determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).

Mechanistic studies aim to understand how the compound inhibits microbial growth. This could involve investigating its effects on cell wall synthesis, protein synthesis, DNA replication, or cell membrane integrity.

Table 3: Representative Antimicrobial Activity of Structurally Related Acetamide and Diphenylamine Derivatives This table presents illustrative data for related compounds to show typical results from antimicrobial assays. The specific activity of this compound would require dedicated testing.

In Vivo Mechanistic Preclinical Models (Emphasis on understanding molecular and cellular processes, not therapeutic outcomes or dosage)

For a compound with potential anticancer activity, a common in vivo model is the tumor xenograft model, where human cancer cells are implanted into immunodeficient mice. After tumor establishment, the compound is administered, and mechanistic studies are performed on the excised tumors. These can include:

Immunohistochemistry: To analyze the expression and localization of key proteins involved in proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Western Blot and RT-PCR: To quantify changes in protein and gene expression levels within the signaling pathways identified from in vitro studies.

For anti-inflammatory activity, models such as LPS-induced systemic inflammation in mice can be used. Mechanistic studies would involve analyzing cytokine levels (e.g., TNF-α) in the serum and examining the activation of inflammatory signaling pathways (e.g., NF-κB) in tissues like the liver and spleen.

In the context of antimalarial research, Plasmodium berghei-infected mouse models are used to assess a compound's effect on the parasite in a living host. nih.gov Mechanistic studies can confirm that the in vivo activity is due to the engagement of the intended target, such as PfATP4. nih.gov

To date, specific in vivo mechanistic studies for this compound have not been reported in the available literature. Such studies would be a critical next step in its preclinical development.

Anti-inflammatory Models for Probing COX-II Inhibition Pathways

Currently, there is a lack of specific preclinical research data on the anti-inflammatory properties of this compound and its direct effects on cyclooxygenase-II (COX-2) inhibition pathways. While the broader class of indole and acetamide derivatives has been investigated for anti-inflammatory potential, direct evidence for this specific compound is not available in the reviewed scientific literature.

Inflammation is a complex biological response, and the COX-2 enzyme is a key mediator in the production of pro-inflammatory prostaglandins. mdpi.com Non-steroidal anti-inflammatory drugs (NSAIDs) often target this enzyme to reduce inflammation and pain. nih.gov Research into novel anti-inflammatory agents frequently involves screening compounds for their ability to selectively inhibit COX-2 over COX-1 to minimize gastrointestinal side effects. nih.gov

Various in vitro and in vivo models are utilized to assess the anti-inflammatory activity and COX-2 inhibitory potential of new chemical entities. Common in vitro assays include enzyme immunoassays to quantify prostanoid production by recombinant human COX-2. mdpi.com Cellular models, such as lipopolysaccharide (LPS)-stimulated murine macrophages (RAW264.7 cells), are used to measure the inhibition of inflammatory mediators like nitric oxide (NO) and cytokines. plos.org

While some indole-containing compounds have demonstrated COX-2 inhibitory activity, the specific structural features of this compound, particularly the 2,4-dimethoxyphenyl substitution, would require dedicated investigation to determine its anti-inflammatory profile and mechanism of action. Future studies would be necessary to evaluate this compound in established anti-inflammatory and COX-2 inhibition models to ascertain any potential therapeutic utility in this area.

Antimalarial Models for PfATP4 Target Validation in P. falciparum and other parasitic models

The N-acetamide indole chemical class, to which this compound belongs, has been identified as a promising source of new antimalarial agents that target the Plasmodium falciparum cation-transporting ATPase4 (PfATP4). nih.govnih.govnih.gov PfATP4 is crucial for maintaining low cytosolic Na+ concentrations in the parasite. nih.gov Disruption of this ion homeostasis is a validated mechanism for antimalarial drugs. nih.gov

A significant body of research has focused on optimizing the N-acetamide indole scaffold to enhance its potency against the asexual stages of P. falciparum and improve its metabolic stability. nih.govnih.govnih.gov Through screening of chemical libraries, this class of compounds was discovered, leading to extensive structure-activity relationship (SAR) studies. nih.govnih.govnih.gov

One of the frontrunner analogs from this class, WJM664, demonstrated potent activity against asexual parasite stages. nih.govnih.govnih.gov To confirm PfATP4 as the molecular target, researchers conducted several key experiments:

Resistant Mutant Selection: Parasites resistant to N-acetamide indoles were selected for, and whole-genome sequencing revealed mutations in the pfatp4 gene. nih.govnih.govnih.gov

Cross-Resistance Studies: These resistant parasite lines showed reduced susceptibility to other known PfATP4 inhibitors, and conversely, parasite lines with known resistance-conferring mutations in PfATP4 were less sensitive to the N-acetamide indole analogs. nih.govnih.govnih.gov

Metabolomic Profiling: The metabolic signature of parasites treated with these compounds was similar to that observed with the known PfATP4 inhibitor KAE609. nih.govnih.govnih.gov

Biochemical Assays: The compounds were shown to inhibit Na+-dependent ATPase activity, consistent with direct inhibition of PfATP4. nih.govnih.govnih.gov

Furthermore, these compounds have shown activity against the transmission stages of the parasite. WJM664 was found to inhibit gamete development and block parasite transmission to mosquitoes. nih.govnih.govnih.gov However, in vivo efficacy in a Plasmodium berghei mouse model was limited, which was attributed to species-specific differences in the ATP4 enzyme and moderate systemic exposure of the compound. nih.govnih.govnih.gov This highlights the need for further optimization of the N-acetamide indole scaffold to improve its pharmacokinetic properties for potential development as a curative and transmission-blocking antimalarial therapy. nih.govnih.govnih.gov

Table 1: Preclinical Antimalarial Profile of N-Acetamide Indole Analogs

| Parameter | Observation | Model System |

|---|---|---|

| Primary Target | PfATP4 | Plasmodium falciparum |

| Mechanism of Action | Inhibition of Na+-dependent ATPase activity, disruption of Na+ homeostasis | In vitro biochemical assays, metabolomics |

| Activity | Potent against asexual stages, inhibits gamete development, blocks transmission | P. falciparum culture, mosquito models |

| In Vivo Efficacy | Low efficacy in P. berghei model | Mouse model |

Neuroprotective Models for Investigating Oxidative Stress Mitigation and Neuronal Damage

There is no specific research available on the neuroprotective effects of this compound in models of oxidative stress and neuronal damage. However, the broader classes of indole and acetamide derivatives have been a focus of neuroprotection research due to their antioxidant and anti-inflammatory properties.

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms, is a key contributor to neuronal injury in a variety of neurodegenerative disorders. nih.gov Therefore, compounds that can mitigate oxidative stress are of significant interest as potential neuroprotective agents.

Preclinical models used to investigate neuroprotection against oxidative stress often involve inducing oxidative damage in neuronal cell lines, such as SH-SY5Y or PC12 cells, using agents like hydrogen peroxide (H2O2) or amyloid-β peptides. nih.govevitachem.com The protective effects of test compounds are then assessed by measuring cell viability, levels of intracellular ROS, and markers of apoptosis. nih.gov

For instance, studies on other indole-based compounds have demonstrated their ability to preserve cell viability and reduce ROS production in H2O2-stimulated SH-SY5Y cells. nih.gov Similarly, certain acetamide derivatives have been shown to protect against neurotoxicity induced by agents like sodium nitroprusside in HT22 cells by inhibiting intracellular ROS and nitric oxide production. mdpi.com

Given the presence of the indole and acetamide moieties in this compound, it could be hypothesized to possess neuroprotective properties. However, without direct experimental evidence from established neuroprotective models, its potential in mitigating oxidative stress and neuronal damage remains speculative. Future research would be required to evaluate its efficacy in these model systems.

Studies on the Regulation of Endogenous Nitric Oxide Synthesis in Tissue Models

Specific studies on the regulation of endogenous nitric oxide (NO) synthesis in tissue models by this compound are not found in the current scientific literature. Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. rsc.org Its synthesis is catalyzed by nitric oxide synthases (NOS).

The investigation of how new compounds affect NO synthesis is often carried out in various tissue models. For example, isolated smooth muscle preparations can be used to study the effects on spontaneous contractile activity, which can be modulated by NO. rsc.org In such models, the concentration of NO in tissue homogenates can be determined using methods like the Griess assay. rsc.org Furthermore, immunohistochemistry can be employed to visualize the expression of different NOS isoforms, such as neuronal NOS (nNOS) and endothelial NOS (eNOS), within the tissue. rsc.org

While direct evidence for this compound is lacking, research on other acetamide derivatives has shown effects on NO pathways. For example, one study investigated a different acetamide derivative and found that it could influence the density and intensity of nNOS-positive cells in the myenteric plexus and smooth muscle cells, thereby affecting NO synthesis and regulating spontaneous contractile activity. rsc.org Other studies have looked at the ability of acetamide compounds to inhibit NO production in inflammatory models, such as LPS-stimulated macrophages. nih.gov

The indole nucleus is also a common scaffold in molecules that interact with the NO signaling pathway. However, the specific effects of this compound on NO synthesis would depend on its unique chemical structure and how it interacts with NOS enzymes or other components of the NO signaling cascade. Dedicated studies in relevant tissue models are necessary to elucidate any potential regulatory role of this compound on endogenous nitric oxide synthesis.

Future Directions and Emerging Research Avenues

Discovery of Novel Biological Targets and Undiscovered Mechanisms of Action

A crucial future direction for N-(2,4-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide lies in the comprehensive exploration of its biological targets and mechanisms of action. While some indole (B1671886) derivatives have been investigated for their anticancer and antimalarial properties, the specific targets of this compound remain to be elucidated.

Future research should focus on:

Broad-Spectrum Kinase Profiling: Given that many small molecule inhibitors target protein kinases, screening this compound against a panel of human kinases could reveal novel targets in cancer and inflammatory diseases.

Target Identification using Chemical Proteomics: Advanced techniques such as affinity-based protein profiling and drug affinity responsive target stability (DARTS) could be employed to identify the direct binding partners of the compound in a cellular context.

Phenotypic Screening and Pathway Analysis: High-content screening approaches using diverse cell lines can uncover unexpected cellular effects. Subsequent transcriptomic and proteomic analyses of treated cells can then delineate the affected signaling pathways, offering clues to the mechanism of action. For instance, studies on other N-acetamide indoles have identified PfATP4 as a target in antimalarial activity, suggesting that ion channels could be a potential area of investigation. nih.gov

Rational Design of Highly Selective and Potent Analogues Based on Advanced SAR Principles

The development of more effective and safer therapeutic agents hinges on the rational design of analogues with improved potency and selectivity. A systematic exploration of the structure-activity relationships (SAR) of this compound is a critical next step.

Key areas for investigation include:

Modification of the Indole Moiety: Investigating the impact of substituents at various positions of the indole ring on biological activity. For example, the introduction of electron-withdrawing or electron-donating groups could modulate the electronic properties and binding affinity of the molecule.

Alterations to the Dimethoxyphenyl Ring: The 2,4-dimethoxy substitution pattern on the phenyl ring is a key feature. SAR studies could explore the effects of altering the position and number of methoxy (B1213986) groups, or replacing them with other functionalities, to enhance target engagement.

Linker Modification: The acetamide (B32628) linker plays a crucial role in the spatial orientation of the indole and dimethoxyphenyl moieties. Varying the length and rigidity of this linker could lead to optimized interactions with the target protein.

A study on N-acetamide indoles as antimalarials demonstrated that modifications to the indole core and the pendant aryl ring significantly impacted their activity, highlighting the importance of systematic SAR studies. nih.gov

Integration of Cutting-Edge Computational Methodologies for Predictive Modeling and Lead Optimization

In silico approaches are indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds. For this compound, computational modeling can provide valuable insights.

Future computational studies could involve:

Molecular Docking and Dynamics Simulations: Once a biological target is identified, molecular docking can predict the binding mode of the compound. Molecular dynamics simulations can then be used to assess the stability of the ligand-protein complex and identify key interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of a series of analogues with their biological activities, QSAR models can be developed to predict the potency of novel, unsynthesized compounds.

Pharmacophore Modeling and Virtual Screening: Based on the known active compounds, a pharmacophore model can be generated to define the essential structural features for biological activity. This model can then be used to screen large virtual libraries for new potential hits. Research on other indole derivatives has successfully employed in silico approaches like molecular docking and ADMET studies to identify promising anticancer agents. nih.gov

Development of this compound-derived Probes for Biological System Interrogation

To further unravel the biological functions and targets of this compound, the development of chemical probes is a promising avenue. These probes are valuable tools for studying biological systems in a targeted manner.

The development of such probes would entail:

Synthesis of Tagged Analogues: This involves chemically modifying the parent compound to incorporate a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a photo-crosslinker, without significantly compromising its biological activity.

Affinity-Based Probes: These probes can be used to isolate and identify the binding partners of the compound from cell lysates or tissues.

Imaging Probes: Fluorescently labeled analogues could be used to visualize the subcellular localization of the compound and its target in living cells using advanced microscopy techniques.

By developing and utilizing such chemical probes, researchers can gain a deeper understanding of the molecular pharmacology of this compound and its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N-(2,4-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide and its derivatives?

- Methodology : Synthesis typically involves coupling indole derivatives with substituted phenylacetamide precursors. For example:

- Step 1 : React 1H-indole with chloroacetamide derivatives in dimethylformamide (DMF) using potassium carbonate as a base and potassium iodide as a catalyst under reflux (80°C, 8 hours).

- Step 2 : Purify via recrystallization from ethanol and validate using HRMS and NMR spectroscopy .

- Structural Insights : The 2,4-dimethoxyphenyl group enhances solubility and modulates electronic properties, while the indole core contributes to π-π stacking interactions with biological targets .